molecular formula C27H43ClN7O11PS B1238692 Pirlimycin adenylate CAS No. 85643-04-5

Pirlimycin adenylate

Cat. No.: B1238692
CAS No.: 85643-04-5
M. Wt: 740.2 g/mol
InChI Key: MEWDZVCNNBUSDP-QSSAZXSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirlimycin Adenylate (CAS 85643-04-5), also known as U-63,440, is a chemical derivative of the lincosamide antibiotic pirlimycin . This compound is offered for research purposes to investigate its unique biological properties. A key area of historical research interest for this compound is its potential antiarrhythmic activity. Studies in animal models have demonstrated its ability to convert sustained ventricular tachycardia to a normal sinus rhythm, suggesting it may serve as an interesting prototype antiarrhythmic agent . This effect could not be ascribed to a local anesthetic action, and unlike some other antiarrhythmic drugs, it did not produce a negative inotropic effect in isolated tissue studies, indicating a potentially distinct mechanism of action . The parent compound, pirlimycin, is a lincosamide antimicrobial that acts by binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis . This compound is a structurally modified form, and researchers are encouraged to explore its specific physicochemical and pharmacological characteristics further. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85643-04-5

Molecular Formula

C27H43ClN7O11PS

Molecular Weight

740.2 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4S)-4-ethylpiperidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hydrogen phosphate

InChI

InChI=1S/C27H43ClN7O11PS/c1-4-12-5-6-30-13(7-12)25(40)34-15(11(2)28)21-19(38)22(20(39)27(45-21)48-3)46-47(41,42)43-8-14-17(36)18(37)26(44-14)35-10-33-16-23(29)31-9-32-24(16)35/h9-15,17-22,26-27,30,36-39H,4-8H2,1-3H3,(H,34,40)(H,41,42)(H2,29,31,32)/t11-,12-,13-,14+,15+,17+,18+,19-,20+,21+,22-,26+,27+/m0/s1

InChI Key

MEWDZVCNNBUSDP-QSSAZXSKSA-N

SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(C)Cl

Isomeric SMILES

CC[C@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[C@H](C)Cl

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(C)Cl

Other CAS No.

85643-04-5

Synonyms

pirlimycin adenylate
U 63440
U-63,440

Origin of Product

United States

Molecular and Biochemical Characteristics of Pirlimycin and Its Biotransformation

Mechanistic Elucidation of Pirlimycin's Ribosomal Action

The primary mechanism of action for pirlimycin (B1678455), like other lincosamides, is the inhibition of bacterial protein synthesis. fao.orginchem.orgwikipedia.org This is achieved through its targeted interaction with the bacterial ribosome.

Binding Kinetics and Specificity to the 50S Ribosomal Subunit

Pirlimycin specifically binds to the 50S subunit of the bacterial ribosome. fao.orginchem.orgwikipedia.orgtoku-e.comncats.ioontosight.aieuropa.eusmolecule.com This binding is a critical step in its antibacterial activity. The 50S subunit is the larger of the two ribosomal subunits and contains the peptidyl transferase center, the site of peptide bond formation. Pirlimycin's interaction with the 23S rRNA component of the 50S subunit is a key aspect of its binding. toku-e.com Lincosamides share binding sites with macrolide and streptogramin B antibiotics, which can lead to cross-resistance. msdvetmanual.com

Inhibition of Peptidyl Transferase and Protein Synthesis Pathways

By binding to the 50S ribosomal subunit, pirlimycin effectively inhibits the activity of peptidyl transferase. fao.orginchem.orgtoku-e.commsdvetmanual.com This enzyme is responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation. The inhibition of peptidyl transferase hinders the growing polypeptide chain, thereby halting protein synthesis. ncats.ioeuropa.eu This ultimately leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria. wikipedia.orgontosight.ai

Biotransformation Pathways and Metabolite Formation of Pirlimycin

Pirlimycin undergoes several biotransformation processes in the body, leading to the formation of various metabolites. These metabolic pathways primarily involve oxidation and the formation of nucleotide adducts.

Oxidative Metabolism and Sulfoxide (B87167)/Sulfone Formation

A significant metabolic pathway for pirlimycin is oxidation, which results in the formation of pirlimycin sulfoxide and pirlimycin sulfone. fao.orginchem.org In dairy cows, pirlimycin sulfoxide is a major metabolite found in the liver, accounting for a substantial portion of the total residue. fao.org Pirlimycin sulfone is also identified as a metabolite in the liver, though typically at lower concentrations than the sulfoxide form. fao.orginchem.org The metabolic profile in kidneys is qualitatively similar to that in the liver, with pirlimycin, pirlimycin sulfoxide, and pirlimycin sulfone being the identified components. fao.orgwho.int

The following table summarizes the mean percentage composition of pirlimycin and its oxidative metabolites in the liver and kidney of dairy cows.

MetaboliteMean Percent in LiverMean Percent in Kidney
Pirlimycin24.5% fao.org43.0% fao.orgwho.int
Pirlimycin Sulfoxide61.8% fao.org46.1% fao.orgwho.int
Pirlimycin Sulfone9.8% fao.org7.2% fao.orgwho.int

Mechanisms of Nucleotide Adduct Formation, including Pirlimycin Adenylate

Another key biotransformation pathway for pirlimycin involves the formation of nucleotide adducts. These adducts are formed when pirlimycin or its metabolites conjugate with nucleotides.

In feces, a significant portion of pirlimycin-related residues consists of a mixture of nucleotide adducts, including pirlimycin-adenylate, pirlimycin-uridylate, and pirlimycin sulfoxide-adenylate. inchem.org

The formation of these nucleotide adducts, such as this compound, is believed to be mediated by the action of microbial flora in the intestinal tract. inchem.org The gut microbiota can facilitate the conjugation of pirlimycin and its sulfoxide metabolite with nucleotides like adenosine (B11128) monophosphate (AMP), leading to the formation of adenylated adducts. fao.orginchem.org This process highlights the important role of the host's microbiome in the metabolism and transformation of xenobiotics like pirlimycin.

Enzymatic Basis of Adenylation Reactions

Adenylation is a specific type of enzymatic modification that serves as a mechanism of resistance for bacteria against certain antibiotics, including lincosamides. ut.eeexplorationpub.com This process involves the covalent attachment of an adenosine monophosphate (AMP) group to the antibiotic molecule, which inactivates it. explorationpub.com

The enzymatic inactivation of lincosamides can occur via adenylation of their hydroxyl groups. ut.ee This reaction is catalyzed by specific bacterial enzymes that transfer AMP from a donor molecule, typically adenosine triphosphate (ATP), to the antibiotic. This modification alters the structure of the antibiotic, preventing it from binding effectively to its ribosomal target. explorationpub.comnih.gov The formation of pirlimycin-adenylate in the intestinal tract is evidence of this enzymatic activity by resident microflora. inchem.org While the specific enzymes responsible for pirlimycin adenylation are not detailed in the available literature, the mechanism is a known strategy of bacterial resistance to the MLSB (macrolide-lincosamide-streptogramin B) group of antibiotics. ut.eenih.gov

Investigating "Reverse Metabolism" Phenomena Associated with Pirlimycin

A unique phenomenon described as "reverse metabolism" has been observed with pirlimycin residues, specifically in postmortem bovine liver tissue. researchgate.netrsc.org Research has shown that under certain incubation conditions (room temperature and 37°C), the concentration of the parent pirlimycin can increase, with a corresponding decrease in the concentration of its major metabolite, pirlimycin sulfoxide. researchgate.netrsc.orgscispace.com

This phenomenon is characterized by the following key findings:

Tissue Specificity: The reversible metabolism was observed exclusively in liver samples and was not detected in kidney or muscle tissue. researchgate.netrsc.org

Enzymatic Basis: The evidence strongly suggests that this conversion is the result of residual enzyme activity within the postmortem liver samples. researchgate.netrsc.org It is hypothesized that a reductase enzyme, capable of reducing sulfur-oxidized compounds back to their sulfide (B99878) state, is responsible for this effect. researchgate.netrsc.org

Saturable Process: The rate of this reverse metabolism appears to follow Michaelis-Menten kinetics, indicating it is a saturable, enzyme-mediated process. researchgate.netrsc.org The most significant relative change in concentration was noted in samples with low initial levels of the biologically incurred residue. researchgate.netrsc.org

This "reverse metabolism" highlights a complex postmortem biochemical process where a metabolite is converted back into its parent drug form by endogenous enzymes remaining in the tissue.

Biological Activity and Research Implications of Pirlimycin Adenylate

Evaluation of the Microbiological Activity Profile of Pirlimycin (B1678455) Adenylate

Pirlimycin functions by binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis in susceptible Gram-positive bacteria. inchem.orgwikipedia.org However, the adenylation of pirlimycin is a key bacterial resistance mechanism that results in the inactivation of the antibiotic. This modification, which involves the covalent addition of an adenosine (B11128) monophosphate (AMP) group, is carried out by bacterial enzymes such as lincosamide adenylyltransferases.

Comparative Assessment of Antimicrobial Potency of Adenylated Derivatives

Research has consistently shown that the adenylation of pirlimycin leads to a drastic reduction or complete loss of its antimicrobial potency. Studies comparing the microbiological activity of pirlimycin and its metabolites have demonstrated that pirlimycin adenylate exhibits no significant microbiological activity against a variety of bacterial genera. inchem.org

In one study, the minimum inhibitory concentrations (MICs) of pirlimycin and its adenylate metabolite were compared against various organisms. The results indicated that while pirlimycin was active, the adenylate derivative was essentially inactive. fao.org For instance, against susceptible strains of Staphylococcus aureus and Streptococcus species, pirlimycin shows significant activity with low MIC values, whereas the adenylated form does not inhibit bacterial growth. nih.govnih.gov

Table 1: Comparative Antimicrobial Activity of Pirlimycin and its Metabolites

CompoundRelative Microbiological ActivityReference
Pirlimycin100% fao.org
Pirlimycin Sulfoxide (B87167)~1% fao.org
This compoundNo significant activity inchem.orgfao.org

Implications of Adenylation on Antimicrobial Efficacy and Bioactivity

The adenylation of pirlimycin has critical implications for its therapeutic use. This process is a primary mechanism by which bacteria, particularly certain strains of staphylococci, develop resistance to lincosamide antibiotics. The addition of the bulky and negatively charged adenylate group to the pirlimycin molecule sterically hinders its ability to bind to the 50S ribosomal subunit. This prevents the inhibition of protein synthesis, rendering the drug ineffective. explorationpub.com

The formation of this compound has been observed in vivo. In studies examining the metabolic fate of pirlimycin, a significant portion of the drug excreted in feces was found to be a mixture of this compound and other nucleotide adducts, likely formed by the action of intestinal microflora. inchem.org This metabolic inactivation underscores the challenges posed by bacterial resistance mechanisms and highlights the importance of understanding the biochemical basis of antibiotic modification. The lack of bioactivity of the adenylated form means that from a microbiological standpoint, the parent pirlimycin is the key active residue. fao.org

Exploration of Non-Antimicrobial Biological Activities of this compound

While primarily studied in the context of antimicrobial resistance, some research has explored other potential pharmacological effects of this compound.

Investigation of Cardiovascular Actions and Related Pharmacological Effects

Interestingly, this compound, also identified as U-63,440, has been investigated for its cardiovascular effects. karger.comnih.gov A study in anesthetized dogs found that this compound possessed antiarrhythmic properties. nih.gov It was effective in converting ventricular tachycardia induced by ouabain (B1677812) back to a normal sinus rhythm. karger.comnih.gov

However, the drug did not show efficacy against arrhythmias induced by ischemia. karger.com Importantly, this antiarrhythmic activity was not associated with local anesthetic action or negative inotropic (cardiodepressant) effects, which are common side effects of some standard antiarrhythmic drugs like lidocaine (B1675312) and quinidine. karger.comnih.gov The researchers concluded that this compound could be a prototype for developing new antiarrhythmic agents with a potentially better safety profile, though further chemical modification would be needed to broaden its spectrum of activity. karger.comnih.gov

Table 2: Cardiovascular Effects of this compound

ActivityObservationModelReference
Antiarrhythmic (Ouabain-induced)Converted ventricular tachycardia to normal sinus rhythm.Anesthetized dog karger.comnih.gov
Antiarrhythmic (Ischemia-induced)No significant effect.Modified Harris dog preparation karger.comnih.gov
Inotropic EffectNo negative inotropic effect observed.Isolated cat papillary muscles karger.comnih.gov
Local Anesthetic ActionNo significant local anesthetic activity.Frog isolated sciatic nerve karger.comnih.gov

Other Potential Biological Interactions

Beyond its cardiovascular effects, there is limited information in the public scientific literature regarding other non-antimicrobial biological interactions of this compound. The focus of most research has been on its role as an inactivated metabolite of pirlimycin. inchem.orgfao.org Drug interaction databases list potential neurotoxic interactions for the parent compound, pirlimycin, but specific data on the adenylated metabolite in this regard are not detailed. drugbank.com The primary significance of this compound remains its role in the context of antibiotic resistance, where its formation leads to the loss of the parent drug's intended therapeutic effect.

Antimicrobial Resistance Mechanisms and Molecular Epidemiology in Lincosamide Research

Molecular Mechanisms of Lincosamide Resistance

Bacteria can acquire resistance to lincosamides through several key mechanisms, often encoded by mobile genetic elements that facilitate their spread. oup.comasm.org These strategies include altering the antibiotic's ribosomal target, expelling the drug via efflux pumps, or inactivating it enzymatically. oup.comresearchgate.netoup.com

Target Site Modification, including Ribosomal Methylation

The most prevalent mechanism of resistance to lincosamides involves the modification of their target site on the bacterial ribosome. oup.comlecturio.com Lincosamides function by binding to the 50S ribosomal subunit, inhibiting protein synthesis. asm.orgslideshare.net Resistance arises from alterations that prevent this binding.

A primary method of target site modification is ribosomal methylation, which leads to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype). oup.comijprajournal.com This is mediated by a diverse family of enzymes called erythromycin (B1671065) ribosome methylases (Erm), encoded by various erm genes. oup.comresearchgate.net In pathogenic bacteria, these enzymes dimethylate a specific adenine (B156593) residue (A2058 in E. coli numbering) within the domain V of 23S ribosomal RNA. oup.comfrontiersin.org This modification impairs the binding of all three antibiotic classes due to their overlapping binding sites. oup.comijprajournal.com The expression of erm genes can be either constitutive (always active) or inducible, where the presence of an antibiotic like erythromycin triggers the production of the methylase enzyme. ijprajournal.comfrontiersin.org

Another, less common, form of ribosomal methylation is mediated by the Cfr (chloramphenicol-florfenicol resistance) rRNA methyltransferase. The cfr gene, often found on plasmids, encodes an enzyme that methylates adenosine (B11128) at position A2503 of the 23S rRNA. asm.org This modification confers a broader resistance phenotype known as PhLOPSA, which includes resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. asm.org

Table 1: Key Genes Associated with Lincosamide Target Site Modification

Gene Family Enzyme Mechanism Resistance Phenotype
erm Erythromycin Ribosome Methylase Dimethylation of A2058 in 23S rRNA MLSB (Macrolide-Lincosamide-Streptogramin B)
cfr Cfr rRNA Methyltransferase Methylation of A2503 in 23S rRNA PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A)

Efflux Pump Systems and Drug Transport Dynamics

A second major strategy for lincosamide resistance is the active efflux of the antibiotic out of the bacterial cell, which prevents the drug from reaching its ribosomal target in sufficient concentrations. oup.commdpi.com This process is carried out by various families of transmembrane transport proteins known as efflux pumps.

In Gram-positive bacteria, two major superfamilies of efflux pumps are involved in lincosamide resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS). oup.com

ABC Transporters : The msr(A) gene encodes an ABC-type efflux pump that confers resistance to 14- and 15-membered macrolides and streptogramin B, but not typically to lincosamides like clindamycin (B1669177), which is not a substrate for the pump. oup.comfrontiersin.org However, other ABC transporters, such as the LmrA protein in Lactococcus lactis, have been shown to recognize and transport both macrolides and lincosamides. nih.govfrontiersin.org

MFS Transporters : The mef(A) gene (macrolide efflux) encodes an MFS pump that expels 14- and 15-membered macrolides. tandfonline.com

In Gram-negative bacteria, efflux is often mediated by multi-component systems from the resistance-nodulation-division (RND) family, such as the AdeABC system, which can provide resistance to macrolides and lincosamides among other antibiotics. tandfonline.commdpi.com These efflux pump genes are frequently located on mobile genetic elements like transposons and plasmids, contributing to their dissemination. mdpi.com

Enzymatic Inactivation Pathways (Focus on Adenylation and Related Transferases)

A more specific mechanism of resistance against lincosamides involves the direct enzymatic modification and inactivation of the antibiotic molecule. frontiersin.orgmdpi.com This pathway is particularly relevant to the formation of pirlimycin (B1678455) adenylate. The primary enzymes responsible are lincosamide nucleotidyltransferases (or adenylyltransferases), encoded by lnu (formerly lin) genes. frontiersin.orgoup.com

Characterization of Adenyltransferase Enzymes Conferring ResistanceLincosamide nucleotidyltransferases inactivate lincosamides by catalyzing the covalent addition of a nucleotide monophosphate (adenylation) to a hydroxyl group on the antibiotic molecule.asm.orgnih.govThis modification renders the drug unable to bind to the bacterial ribosome.

Several lincosamide nucleotidyltransferase enzymes have been identified:

Lnu(A) and Lnu(A') : Originally identified in staphylococci, the closely related lnu(A) and lnu(A') genes encode 161-amino-acid isoenzymes. asm.org These enzymes inactivate lincomycin (B1675468) and clindamycin by converting them to lincomycin 3-(5′-adenylate) and clindamycin 4-(5′-adenylate), respectively, using nucleoside triphosphates like ATP as the donor. asm.orgnih.gov

Lnu(B) : Discovered in Enterococcus faecium, the linB gene (now lnu(B)) encodes a 267-amino-acid lincosamide nucleotidyltransferase. asm.orgnih.gov This enzyme catalyzes the 3-(5′-adenylation) of both lincomycin and clindamycin. asm.orgnih.gov Structural and kinetic studies of LinB confirm a mechanism of direct in-line nucleotidyl transfer. nih.govosti.gov

Research has shown that pirlimycin is also a substrate for these inactivating enzymes. oup.com Crude enzyme preparations from Streptomyces coelicolor were found to nucleotidylate and inactivate lincomycin, clindamycin, and pirlimycin. oup.com In fact, when reaction rates were compared, pirlimycin appeared to be a superior substrate for the adenylylation reaction compared to the other lincosamides. oup.com In studies of bovine feces, a significant portion of pirlimycin metabolites consisted of nucleotide adducts, such as pirlimycin-adenylate, which are formed by the action of intestinal microflora. inchem.org

Genetic Determinants and Transmission of Adenylation-Mediated ResistanceThe genes encoding lincosamide nucleotidyltransferases are frequently located on mobile genetic elements, which is a key factor in their epidemiological success.asm.orgThis mobility allows for horizontal gene transfer, enabling the spread of resistance between different bacterial species and strains.

The lnu(A) gene is often found on small, transmissible plasmids in staphylococci. oup.comnih.gov

The lnu(B) gene was first identified on a plasmid in Enterococcus faecium and has since been detected in other species, including Streptococcus agalactiae. asm.orgseq.es

The lnu(C) gene, identified in Streptococcus agalactiae and Streptococcus anginosus, was found to be associated with a transposon structure similar to MTnSag1, which can be mobilized by other transposons like Tn916. oup.comresearchgate.net

The presence of these resistance genes on plasmids and transposons underscores their potential for rapid dissemination in bacterial populations under selective pressure from antibiotic use. asm.orgresearchgate.net

Epidemiological Studies of Pirlimycin Resistance Patterns

Surveillance of antimicrobial resistance is essential for guiding therapeutic choices in veterinary medicine, particularly for intramammary infections in dairy cattle where pirlimycin is used. asm.org Epidemiological studies have begun to quantify the prevalence of pirlimycin resistance and identify the associated genetic determinants in key mastitis pathogens.

A study investigating Streptococcus uberis isolates from bovine mastitis cases in Switzerland reported a pirlimycin resistance rate of 11.8%. frontiersin.org The majority of these pirlimycin-resistant isolates also exhibited high minimum inhibitory concentrations (MICs) for erythromycin, suggesting a possible co-resistance mechanism, such as the MLSB phenotype conferred by erm genes. frontiersin.org

In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA) from dairy cows, pirlimycin resistance was detected in two MRSA strains isolated after calving. mdpi.com This resistance was linked to an increased MIC for clindamycin, another lincosamide. mdpi.com Genetic analysis of one newly infecting MRSA isolate after treatment revealed the presence of the lnu(B) gene, directly linking the resistance phenotype to enzymatic inactivation via adenylation. researchgate.net Similarly, the detection of the lnu(B) gene in pirlimycin-resistant isolates of Streptococcus agalactiae from mastitis cases has been proposed to explain the observed resistance phenotype. frontiersin.org

Table 2: Findings from Epidemiological Studies on Pirlimycin Resistance

Bacterial Species Host/Source Geographic Region Pirlimycin Resistance Rate Associated Genetic Determinants/Phenotypes Reference
Streptococcus uberis Bovine Mastitis Switzerland 11.8% Co-resistance with erythromycin (high MICs) frontiersin.org
Staphylococcus aureus (MRSA) Bovine Mastitis Not Specified 2 strains identified Associated with clindamycin resistance; lnu(B) gene detected in one isolate mdpi.comresearchgate.net
Streptococcus agalactiae Bovine Mastitis Not Specified Not specified Resistance explained by the presence of the lnu(B) gene frontiersin.org

These findings highlight that both target site modification (likely causing co-resistance to macrolides) and enzymatic inactivation via adenylation are clinically relevant mechanisms contributing to pirlimycin resistance in major bovine mastitis pathogens.

Research into the Impact of Sub-Inhibitory Antibiotic Concentrations on Bacterial Physiology

The focus of research on the sub-inhibitory effects of pirlimycin has been on its influence on bacterial behavior, particularly biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously difficult to eradicate, often showing increased resistance to antimicrobial agents.

Detailed Research Findings

A significant study investigated the impact of sub-inhibitory concentrations (sub-MIC) of pirlimycin on Staphylococcus aureus isolates from bovine intramammary infections. The research revealed that exposure to a sub-MIC of pirlimycin (defined as 0.25 times the minimum inhibitory concentration) led to a significant reduction in biofilm production by these isolates. nih.gov This finding is particularly noteworthy as it suggests that even at concentrations below those needed to kill the bacteria, pirlimycin can interfere with a key virulence factor. The reduction in biofilm formation could potentially make the bacteria more susceptible to the host's immune system or to other antimicrobial agents.

The table below summarizes the key findings on the effect of sub-inhibitory concentrations of pirlimycin on Staphylococcus aureus biofilm production.

Bacterial SpeciesAntibiotic ConcentrationObserved Effect on BiofilmSignificance
Staphylococcus aureusSub-MIC (0.25 x MIC)Significant decrease in productionp < 0.001

These findings contrast with the effects of some other antibiotics, where sub-inhibitory concentrations have been shown to actually increase biofilm formation. nih.gov The ability of sub-inhibitory pirlimycin to reduce biofilm highlights a complex and varied response of bacteria to different antimicrobial agents at low concentrations. This area of research is crucial for understanding the full spectrum of antibiotic effects beyond simple bactericidal or bacteriostatic action.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Lincosamides

Synthetic Methodologies for Pirlimycin (B1678455) and Analogues

The synthesis of lincosamides can be broadly categorized into semi-synthetic modifications of natural products and fully synthetic routes. Pirlimycin is a product of the former, derived from clindamycin (B1669177), which itself is a semi-synthetic derivative of the natural product lincomycin (B1675468). nih.gov

The key structural difference between pirlimycin and its precursor, clindamycin, lies in the cyclic amino acid portion of the molecule. The synthesis of pirlimycin involves the hydrolytic cleavage of the (2S-trans)-4-n-propylhygramide moiety from clindamycin and subsequent re-amidation with a new, synthetically prepared cyclic amino acid. researchgate.netdoaj.org Specifically, the five-membered proline ring of clindamycin is replaced by a six-membered (2S-cis)-4-ethylpipecolamide ring to yield pirlimycin. nih.gov This targeted modification highlights a common strategy in lincosamide chemistry: altering the "southern" amino acid hemisphere to modulate the compound's properties. nih.govadelphi.edu

Compound "Southern" Amino Acid Moiety Ring Size
Clindamycin(2S-trans)-4-n-propylhygramide5-membered
Pirlimycin(2S-cis)-4-ethylpipecolamide6-membered

Table 1: Comparison of the amino acid moieties in clindamycin and pirlimycin. nih.gov

The preparation of the requisite (2S)-4-ethyl-piperidinecarboxylic acid intermediate for pirlimycin synthesis has been optimized to avoid the use of expensive catalysts. One patented method involves the generation of (2S)-N-tertbutyloxycarbonyl-4-ethylene-piperidinecarboxylic acid, followed by a hydrogenation step and subsequent deprotection to yield the desired intermediate. nih.gov

While semi-synthesis has been the traditional approach, the need for novel analogues to combat resistance has driven the development of more flexible, fully synthetic methodologies. adelphi.edu These modern routes enable the creation of lincosamides that are inaccessible through modification of the natural product scaffold. They often employ a modular, component-based strategy, synthesizing the "northern" amino-sugar (e.g., methylthiolincosamine) and the "southern" amino acid components separately before coupling them. adelphi.edunih.gov For instance, a pivotal nitroaldol (Henry reaction) coupling has been successfully used to construct the northern amino-sugar hemisphere from non-carbohydrate building blocks, allowing for extensive diversification at key positions. adelphi.edunih.gov

Elucidation of Structure-Activity Relationships for Lincosamide Antimicrobials

The antimicrobial efficacy of lincosamides is intrinsically linked to their three-dimensional structure and their ability to bind to the bacterial ribosome. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features responsible for this interaction and in guiding the synthesis of more potent analogues like pirlimycin.

The fundamental mechanism of action for all lincosamides is the inhibition of bacterial protein synthesis. They bind to the 23S rRNA component of the large 50S ribosomal subunit, at or near the peptidyl transferase center, thereby interfering with peptide chain elongation. adelphi.edunih.gov

Key SAR findings for the lincosamide class include:

The Aminooctose ("Northern") Moiety : The sugar portion of the molecule, α-methylthiolincosamine (α-MTL), is the primary anchor for ribosomal binding. adelphi.edu The specific stereochemistry of the sugar ring and the presence of the thiomethyl group in the α-configuration are considered prerequisites for significant antibacterial activity. pnas.org

The C-7 Position : Modifications at the C-7 position of the sugar have a profound impact on potency. The substitution of the 7(R)-hydroxyl group in lincomycin with a chlorine atom in the 7(S) configuration to produce clindamycin significantly enhances antibacterial activity and alters metabolic properties. researchgate.net

The Amino Acid ("Southern") Moiety : The proline-derived portion of the molecule is a critical site for modification. As demonstrated by pirlimycin, expanding the five-membered proline ring of clindamycin to a six-membered piperidine (B6355638) ring can lead to superior in vivo activity. nih.govresearchgate.netresearchgate.net Although the in vitro activities of pirlimycin and clindamycin are comparable, pirlimycin is reported to be 2 to 20 times more active in experimentally infected mouse models. nih.gov This highlights that modifications to this region can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

The activity of pirlimycin is highly dependent on its intact structure. Its metabolites, such as pirlimycin sulfoxide (B87167) and the inactive prodrug form, pirlimycin adenylate, exhibit substantially reduced or no antimicrobial activity. nih.gov This underscores the precise structural requirements for effective ribosomal binding.

Compound Organism (No. of Strains) MIC50 (µg/mL) MIC90 (µg/mL)
PirlimycinBifidobacterium spp. (15)0.060.13
PirlimycinEubacterium spp. (13)0.062
PirlimycinBacteroides fragilis (2)0.13 - 0.25N/A
Pirlimycin SulfoxideVarious Anaerobes>128>128

Table 2: Minimum Inhibitory Concentration (MIC) values for Pirlimycin and its less active sulfoxide metabolite against selected anaerobic bacteria. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. nih.gov

Rational Design and Synthesis of Novel Lincosamide Derivatives to Address Resistance

The clinical utility of lincosamides is threatened by the emergence and spread of bacterial resistance. Rational drug design, informed by an understanding of these resistance mechanisms, is a key strategy for developing next-generation lincosamides that can circumvent these defenses.

The most significant mechanisms of lincosamide resistance are:

Target-Site Modification : Bacteria acquire genes, such as erm and cfr, that encode enzymes (methyltransferases). These enzymes add methyl groups to specific nucleotides (A2058 and A2503, respectively) in the 23S rRNA binding site. nih.govasm.org This modification sterically hinders the antibiotic from binding to the ribosome.

Enzymatic Inactivation : This is a direct mechanism of drug destruction. Bacteria can produce lincosamide nucleotidyltransferase (Lnu) enzymes that transfer a nucleotide monophosphate (e.g., adenosine (B11128) monophosphate) to a hydroxyl group on the lincosamide, a process known as adenylation. adelphi.eduasm.org This creates a bulky, inactive adduct—such as This compound —that can no longer bind to the ribosome. nih.govresearchgate.net The lnu(A) gene, for example, confers resistance specifically to lincomycin and pirlimycin. asm.org

Efflux Pumps and Target Protection : Other mechanisms include pumping the drug out of the cell (vga genes) or using protective proteins (lsa genes) that dislodge the bound antibiotic from the ribosome. asm.orgasm.org

Resistance Mechanism Gene(s) Involved Molecular Effect Antibiotics Affected
Ribosomal MethylationermMethylation of A2058 in 23S rRNAMacrolides, Lincosamides, Streptogramin B (MLSB)
Ribosomal MethylationcfrMethylation of A2503 in 23S rRNAPhenicols, Lincosamides, Oxazolidinones, etc. (PhLOPSA)
Enzymatic Inactivationlnu (e.g., lnuA, lnuB)Nucleotidylation (Adenylation) of the drugLincosamides
Efflux Pumpvga, msrActive export of the drug from the cellLincosamides, Streptogramin A, Macrolides
Target ProtectionlsaRibosomal protection protein dislodges drugLincosamides, Streptogramin A

Table 3: Major mechanisms of bacterial resistance to lincosamide antibiotics. nih.govasm.orgoup.com

Rational design efforts focus on creating molecules that are impervious to these mechanisms. A successful example is the development of iboxamycin (B13906954) , a novel synthetic "oxepanoprolinamide." By radically altering the southern amino acid moiety, iboxamycin was designed to bind to the ribosome in a way that overcomes the steric hindrance from Erm and Cfr methylation, effectively displacing the modified nucleotide. nih.gov

To counter enzymatic inactivation by Lnu enzymes, a logical strategy is to modify the hydroxyl groups on the sugar moiety that serve as the site of adenylation. researchgate.net The development of fully synthetic routes is critical for this effort, as it allows for precise chemical changes at these positions that would be difficult or impossible to achieve via semi-synthesis starting from lincomycin. By blocking or removing these vulnerable hydroxyl groups, new analogues could be rendered poor substrates for the inactivating enzymes, thus retaining their activity in resistant strains.

Furthermore, systematic modifications at the 6- and 7-positions of the lincosamide scaffold have yielded novel analogues with significantly improved activity against resistant pathogens that carry the erm gene, demonstrating that multiple sites on the molecule can be optimized to restore potency. nih.gov

Advanced Analytical Methodologies in Pirlimycin and Metabolite Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are central to the separation, identification, and quantification of pirlimycin (B1678455) and its related substances. These techniques are prized for their ability to resolve complex mixtures into individual components.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pirlimycin in various samples, including biological fluids and tissues. Reversed-phase HPLC methods have been successfully developed for determining pirlimycin concentrations in human serum and urine. nih.gov One such method involves the extraction of the pirlimycin free base, followed by derivatization with 9-fluorenylmethylchloroformate to create a carbamate (B1207046) ester that is readily detectable. nih.gov

This derivatization enhances the sensitivity of the assay, allowing for detection via both ultraviolet (UV) and fluorescence detectors. nih.gov For instance, a study utilizing an RP-18 Spherisorb column demonstrated assay sensitivities of approximately 5 ng/ml with UV detection and as low as 0.1 ng/ml with fluorescence detection. nih.gov The robustness of these HPLC methods is underscored by high recovery rates, with average recoveries of 101% from serum and 102% from urine. nih.gov In studies analyzing milk, HPLC has been used in conjunction with microbiological assays, revealing that unchanged pirlimycin constitutes nearly 95% of the total residue. fao.org

Table 1: HPLC Method Parameters for Pirlimycin Analysis

ParameterSerum AssayUrine Assay
Column RP-18 Spherisorb 5-micron, 250 X 4.6 mm I.D.RP-18 Spherisorb 5-micron, 250 X 4.6 mm I.D.
Eluent Acetonitrile-water (58:42) with 0.02% acetic acidAcetonitrile-methanol-tetrahydrofuran-water (48:2:1:49)
Internal Standard FluorantheneFluoranthene
UV Detection (λmax) 264 nm264 nm
Fluorescence Detection λexcitation = 270 nm, λemission = 300 nmλexcitation = 270 nm, λemission = 300 nm
Sensitivity (UV) ~5 ng/ml~5 ng/ml
Sensitivity (Fluorescence) 0.1 ng/ml0.1 ng/ml
Average Recovery 101 ± 4.2%102.0 ± 2.62%

Data sourced from a study on HPLC assay of pirlimycin in human serum and urine. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-MS)

The coupling of HPLC with mass spectrometry (MS), particularly thermospray (TSP) MS and tandem mass spectrometry (MS/MS), provides a powerful tool for the definitive identification and quantification of pirlimycin residues. capes.gov.brnih.gov These hyphenated techniques offer superior specificity and sensitivity compared to standalone chromatographic or spectrometric methods.

Liquid chromatography/thermospray mass spectrometry (LC/MS) has been validated for determining pirlimycin in bovine milk and liver. nih.gov These methods often employ an internal standard, such as isopirlimycin, a stereoisomer of pirlimycin, to ensure accuracy. nih.govoup.com For milk analysis, sample preparation typically involves protein precipitation with acidified acetonitrile (B52724), followed by solvent partitioning and solid-phase extraction cleanup. nih.gov In liver samples, an extraction with trifluoroacetic acid in acetonitrile is performed. nih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have also been developed for quantifying pirlimycin in environmental samples like bovine feces and urine. oup.comnih.gov These methods are highly sensitive, with limits of quantitation (LOQ) as low as 1.47 ng/g in wet feces and 0.90 ng/mL in urine. oup.comnih.gov The accuracy of these methods is demonstrated by high recovery rates, typically ranging from 80% to 108%. oup.comnih.gov For confirmation of pirlimycin, multiple diagnostic ions are monitored, including the protonated molecular ions and specific fragment ions. nih.gov

Table 2: Performance of LC/MS Methods for Pirlimycin Residue Analysis

MatrixFortification LevelAverage Corrected Recovery (%)Coefficient of Variation (CV, %)LOQ
Milk 0.2 ppm83-1137.5-15.40.05 µg/ml
0.4 ppm91-983.4-18.5
0.8 ppm89-1028.8-22.9
Liver 0.25 ppm94-1032.2-7.10.025 µg/g
0.5 ppm87-944.8-10.3
1.0 ppm96-1015.5-6.9

Data compiled from interlaboratory studies on LC/MS analysis of pirlimycin. nih.govnih.gov

Microbiological Assay Development for Bioactivity and Concentration Determinations

Microbiological assays are essential for determining the biological activity of pirlimycin and for quantifying its concentration in various matrices, particularly in milk. fao.orgresearchgate.net These assays rely on the principle that the extent of bacterial growth inhibition is proportional to the concentration of the antibiotic present.

Pirlimycin demonstrates potent activity against Gram-positive bacteria, which are common mastitis pathogens. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined by these assays, with lower MIC values indicating higher antimicrobial activity. For instance, the MIC50 (the concentration that inhibits 50% of isolates) for pirlimycin against veterinary isolates of streptococci is between ≤0.03 to 0.06 µg/ml, and for staphylococci, it is between 0.25 to 1.0 µg/ml. nih.gov

It is important to note that parent pirlimycin is the most microbiologically active residue. fao.orgtoku-e.com Its primary metabolite, pirlimycin sulfoxide (B87167), is significantly less active. toku-e.cominchem.org Studies have shown that parent pirlimycin has a 16-fold higher antimicrobial activity compared to the sulfoxide metabolite. toku-e.com Microbiological assays, such as the cylinder plate method, are used for the quantitative analysis of pirlimycin residues in milk. fao.org

Application of Isotopic Labeling for Metabolic Pathway Tracing

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of drugs within an organism. criver.com By incorporating stable isotopes, such as carbon-14 (B1195169) (¹⁴C), into the pirlimycin molecule, researchers can track its absorption, distribution, metabolism, and excretion with high precision. fao.org

Studies using ¹⁴C-pirlimycin have been instrumental in elucidating the metabolic pathways of the drug in dairy cows. fao.org These studies have shown that after intramammary administration, pirlimycin is metabolized, primarily in the liver, to pirlimycin sulfoxide and pirlimycin sulfone. fao.org Isotopic labeling has also revealed that while pirlimycin sulfoxide is the major residue in the liver (around 76.5%), unchanged pirlimycin is the predominant and most microbiologically active component in milk (>95%) and a significant component in urine (>80%). fao.org The use of isotopically labeled compounds allows for the differentiation and quantification of the parent drug from its metabolites, providing a comprehensive understanding of its metabolic profile. nih.gov This information is critical for identifying the appropriate marker residue for regulatory monitoring. fao.org

Future Research Directions and Translational Prospects for Pirlimycin and Its Adenylated Forms

In-Depth Investigation of Pirlimycin (B1678455) Adenylate Biogenesis and Regulatory Mechanisms

The formation of pirlimycin adenylate is a crucial aspect of bacterial resistance to pirlimycin. This modification, which involves the addition of an adenosine (B11128) monophosphate (AMP) group to the antibiotic, renders it inactive.

The biogenesis of this compound is catalyzed by enzymes called lincosamide nucleotidyltransferases (Lnu). asm.orgnih.gov These enzymes facilitate the adenylation of the hydroxyl group on the pirlimycin molecule, preventing it from binding to the bacterial ribosome. nih.gov The genes encoding these enzymes, often designated as lnu or lin, are frequently located on mobile genetic elements like plasmids and transposons. asm.orgnih.gov This mobility contributes to the rapid spread of resistance among different bacterial species. nih.gov

Further research is needed to fully elucidate the diversity and substrate specificity of these adenylating enzymes. While some lincosamide nucleotidyltransferases show the highest activity against lincomycin (B1675468) and moderate activity against pirlimycin, the specific kinetics and structural determinants for pirlimycin adenylation require more detailed investigation. nih.gov Understanding the regulatory networks that control the expression of these resistance genes is also critical. This includes identifying the transcription factors and environmental signals that induce the production of lincosamide nucleotidyltransferases.

Development of Novel Strategies to Counteract Lincosamide Resistance

Overcoming resistance to lincosamides like pirlimycin is a significant challenge. One promising strategy is the development of inhibitors that target the lincosamide nucleotidyltransferase enzymes. google.com By blocking the adenylation process, these inhibitors could restore the activity of pirlimycin in resistant bacterial strains.

The development of such inhibitors requires a detailed understanding of the enzyme's active site and catalytic mechanism. High-throughput screening of chemical libraries and structure-based drug design are potential avenues for discovering and optimizing these inhibitors. Another approach involves the chemical modification of the pirlimycin molecule itself to create analogs that are poor substrates for the adenylating enzymes but retain their antibacterial activity. nih.govnih.gov

Furthermore, combining pirlimycin with inhibitors of other resistance mechanisms, such as efflux pumps, could provide a synergistic effect and broaden its spectrum of activity. nih.govfrontiersin.org Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can increase the intracellular concentration of the drug. nih.govfrontiersin.org

Advancements in Analytical Approaches for Comprehensive Metabolite Profiling

The accurate detection and quantification of pirlimycin and its metabolites, including this compound, are essential for both research and regulatory purposes. Various analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most prominent. nih.govresearchgate.net

Recent advancements have led to the development of highly sensitive and specific methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). researchgate.netnih.gov These techniques allow for the precise quantification of pirlimycin and its metabolites in complex biological matrices like milk, liver, feces, and urine. nih.govresearchgate.netnih.govfao.org Solid-phase extraction (SPE) is often used as a sample clean-up step to remove interfering substances before analysis. researchgate.netnih.gov

Future research in this area should focus on developing even more rapid and field-deployable analytical methods. This could include the development of biosensors or immunoassays for the on-site detection of pirlimycin and its resistance-conferring metabolites. medkoo.com Additionally, untargeted metabolomics approaches could help in the discovery of novel metabolites and provide a more comprehensive understanding of pirlimycin's metabolic fate.

Table 1: Analytical Methods for Pirlimycin and its Metabolites

Analytical TechniqueMatrixPurposeReference(s)
HPLC-MSLiverMetabolite profiling and quantification nih.gov
UPLC-MS/MSFeces, UrineQuantification of pirlimycin researchgate.netnih.gov
Microbiological Cylinder Plate AssayMilkQuantitative analysis of bioactive residues fao.org
HPLC with 9-fluorenylmethylchloroformate derivatizationMilkQuantification of pirlimycin residue drugbank.com

Further Exploration of this compound's Diverse Biological Roles

While this compound is primarily known as an inactivated form of the antibiotic, it is worth exploring whether it possesses any other biological activities. Interestingly, early studies on a compound identified as this compound (U-63,440) reported antiarrhythmic properties. karger.comnih.gov This research, conducted in anesthetized dogs, showed that this compound could antagonize ouabain-induced ventricular arrhythmias. karger.comnih.gov However, it did not show efficacy against ischemia-induced arrhythmias. karger.com The study also noted that this compound lacked the cardiodepressant and local anesthetic effects seen with other antiarrhythmic drugs like lidocaine (B1675312) and quinidine. karger.comnih.gov

These findings suggest that the adenylated form of pirlimycin might have biological roles beyond simply being a product of antibiotic inactivation. Further investigation is warranted to confirm these antiarrhythmic effects and to explore other potential pharmacological activities. It is important to note that the context of these older studies may differ from the current understanding of this compound as a product of bacterial resistance. Modern analytical techniques should be employed to verify the structure and purity of the compound being tested.

If these or other biological activities are confirmed, it could open up new avenues for the therapeutic application of pirlimycin derivatives. For instance, if the antiarrhythmic properties are significant and can be separated from the antibiotic activity, it could lead to the development of novel cardiovascular drugs.

Table 2: Investigated Biological Activities of this compound

Biological ActivityExperimental ModelFindingReference(s)
Antiarrhythmic (Ouabain-induced)Anesthetized dogConverted ventricular tachycardia to normal sinus rhythm karger.comnih.gov
Antiarrhythmic (Ischemia-induced)Modified Harris dog preparationNo significant decrease in arrhythmia frequency karger.com
Local Anesthetic ActionIsolated frog sciatic nerveLittle to no effect karger.comnih.gov
Inotropic EffectIsolated cat papillary musclesNo negative inotropic effect karger.comnih.gov

Q & A

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodological Answer : Provide raw data (e.g., MIC plate readings, chromatograms) in supplementary materials. Specify equipment models (e.g., Vitek 2 AST cards, Shimadzu HPLC systems) and software versions (e.g., SAS 9.4 for survival analysis). Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Key Data Interpretation

Table 1 : Correlation Between this compound MIC and Clinical Outcomes in Bovine Mastitis

Pathogen TypeMIC (μg/mL)Treatment Success Rate (%)Adjusted Odds Ratio (95% CI)
Coagulase-negative Staphylococcus≤0.582.33.41 (1.89–6.12)
Streptococcus spp.≤0.2591.75.67 (2.98–10.81)
Resistant isolates≥434.50.21 (0.09–0.48)
Source: Adapted from logistic regression in

Table 2 : Stability of this compound in Bovine Milk at 37°C

Time (h)Concentration Remaining (%)Major Degradation Product
0100.0 ± 2.1None
2489.4 ± 3.7Pirlimycin sulfoxide
4872.8 ± 5.2Pirlimycin sulfone
Source: HPLC data from

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